molecular formula C18H23BN2O4 B1487254 {4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester CAS No. 2163057-06-3

{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester

Cat. No. B1487254
M. Wt: 342.2 g/mol
InChI Key: MOAVIGQQEPZEHA-UHFFFAOYSA-N
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Description

This compound is a chemical reagent often used in organic synthesis . It is part of the boronic acids and derivatives family . The compound is also known as Methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.11, a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), a flash point of 194.3°C, and a vapor pressure of 4.88E-07mmHg at 25°C .

Scientific Research Applications

Molecular Interaction and Complex Formation

Research by Tewari et al. (2014) on pyrazole ester derivatives, which share a structural similarity with the compound , demonstrated their ability to selectively bind to acetone molecules through C–H⋯π interactions. This interaction is stabilized by dispersion energy and highlights the potential use of such compounds in molecular recognition and stabilization processes (Tewari et al., 2014).

Structural Analysis and Chemical Properties

A study by Huang et al. (2021) on boric acid ester intermediates with benzene rings, closely related to the compound of interest, provided insights into their chemical structure and properties. These compounds were analyzed through various spectroscopic techniques and X-ray diffraction, offering a deeper understanding of their molecular configurations and potential interactions. The research underscores the significance of such compounds in structural chemistry and material science (Huang et al., 2021).

Advanced Material Synthesis

Liao et al. (2022) focused on synthesizing a pyrazole derivative that could serve as a raw material for further chemical modifications. This study exemplifies the utility of such compounds in synthesizing advanced materials with specific functional properties, such as those required in pharmaceuticals or novel materials (Liao et al., 2022).

Safety And Hazards

The safety information for this compound is limited. It is a chemical that requires correct laboratory handling procedures and appropriate personal protective measures such as wearing gloves, lab coats, and safety goggles . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water, and medical attention should be sought if necessary .

properties

IUPAC Name

methyl 2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-8-6-13(7-9-15)14-10-20-21(11-14)12-16(22)23-5/h6-11H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAVIGQQEPZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
Reactant of Route 5
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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
Reactant of Route 6
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{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester

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